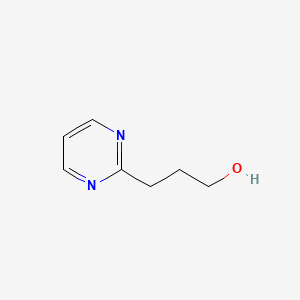

3-(Pyrimidin-2-yl)propan-1-ol

Overview

Description

3-(Pyrimidin-2-yl)propan-1-ol, also known as 3-hydroxy-2-pyrimidine, is a heterocyclic compound found in a variety of natural products and is often used as a synthetic intermediate. It has been used in a variety of applications, including pharmaceuticals, agrochemicals, and biotechnology.

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidines are aromatic heterocyclic compounds featuring a wide range of pharmacological effects, including anti-inflammatory properties. Recent studies have highlighted the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The development of new pyrimidines as anti-inflammatory agents is supported by detailed SAR analysis, offering clues for creating novel pyrimidine analogs with enhanced activities and minimal toxicity (H. Rashid et al., 2021).

Anticancer Applications

Pyrimidine-based chemical architectures have been extensively reported for their anticancer activity. The anticancer potential of pyrimidines in fused scaffolds is evidenced through numerous research articles and patent literature, indicating their ability to interact with diverse enzymes, targets, and receptors. This extensive patent activity highlights the ongoing global research focus on pyrimidine-based anticancer agents, suggesting their potential as future drug candidates (R. Kaur et al., 2014).

Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for medicinal and pharmaceutical industries, involves the use of diversified hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrimidine derivatives through one-pot multicomponent reactions. This review emphasizes the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, attracting researchers to utilize broader catalytic applications for developing lead molecules (Mehul P. Parmar et al., 2023).

Pyrimidine Derivatives as Pharmacologically Active Compounds

Pyrimidine derivatives are known for their wide range of pharmacological activity, making them a promising scaffold for developing new biologically active compounds. They exhibit antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. A systematic analysis of pyrimidine derivatives can serve as a foundation for further research and development of new, effective, and safe medicines (A. Chiriapkin, 2022).

Future Directions

Properties

IUPAC Name |

3-pyrimidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLVIRIPSFVHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450344 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-09-6 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

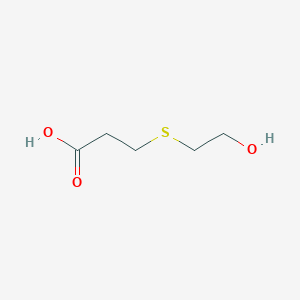

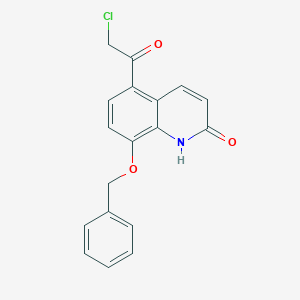

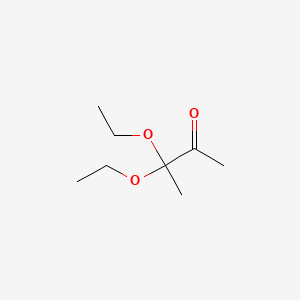

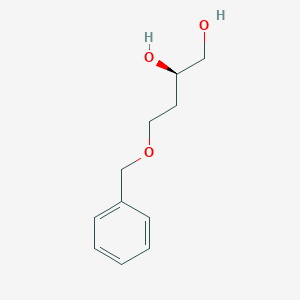

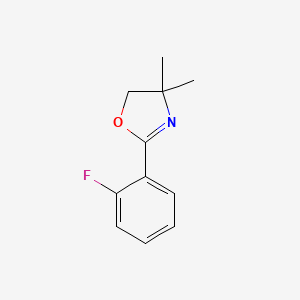

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)